4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom, a cyclopropylamino group, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylate or ester derivatives.
Reduction: Formation of 2-(cyclopropylamino)-3-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamino group can enhance the compound’s binding affinity to its target, while the bromine atom may contribute to its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(cyclopropylamino)-benzoic acid: Lacks the methyl group at the 3-position.
2-(Cyclopropylamino)-3-methylbenzoic acid: Lacks the bromine atom at the 4-position.
4-Bromo-3-methylbenzoic acid: Lacks the cyclopropylamino group.
Uniqueness
4-Bromo-2-(cyclopropylamino)-3-methylbenzoic acid is unique due to the presence of all three functional groups (bromine, cyclopropylamino, and methyl) on the benzene ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
4-bromo-2-(cyclopropylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12BrNO2/c1-6-9(12)5-4-8(11(14)15)10(6)13-7-2-3-7/h4-5,7,13H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
CILNPPXRIIAWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1NC2CC2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.